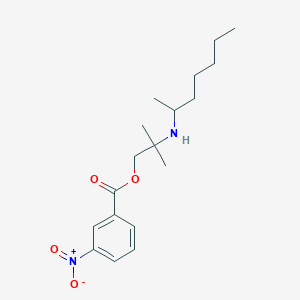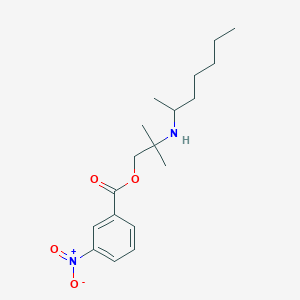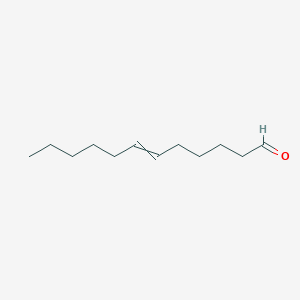
Diphenyl toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl toluene, also known as 1,1’-biphenyl-4-methyl, is an organic compound consisting of two phenyl groups attached to a toluene molecule. This compound is part of the aromatic hydrocarbons family and is known for its stability and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl toluene can be synthesized through various methods, including the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, this compound is often produced via the catalytic dehydrogenation of methylated biphenyls. This process involves the use of high temperatures and a metal catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl toluene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of diphenylmethane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl rings can be substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, metal catalysts (platinum, palladium)
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Diphenylmethane derivatives
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives
Applications De Recherche Scientifique
Diphenyl toluene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which diphenyl toluene exerts its effects involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the phenyl rings of this compound act as electron-rich sites that can attract electrophiles, leading to the formation of substituted products. The stability of the aromatic rings also allows for the formation of resonance-stabilized intermediates during these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: Consists of two phenyl rings without the methyl group.
Toluene: Contains a single phenyl ring with a methyl group.
Diphenylmethane: Similar structure but with a methylene bridge between the phenyl rings.
Uniqueness
Diphenyl toluene is unique due to the presence of both phenyl rings and a methyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. The combination of these structural features allows for a diverse range of chemical reactions and applications in various fields.
Propriétés
Numéro CAS |
75032-36-9 |
|---|---|
Formule moléculaire |
C19H16 |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
1-methyl-2,3-diphenylbenzene |
InChI |
InChI=1S/C19H16/c1-15-9-8-14-18(16-10-4-2-5-11-16)19(15)17-12-6-3-7-13-17/h2-14H,1H3 |
Clé InChI |
WJHWUMMHEBCDEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


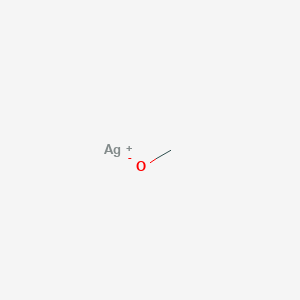
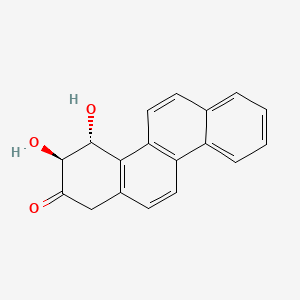
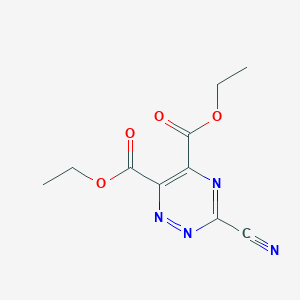
![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)
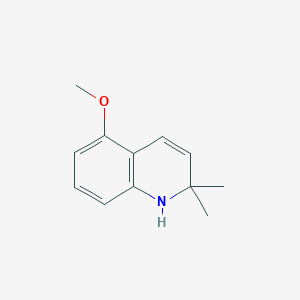

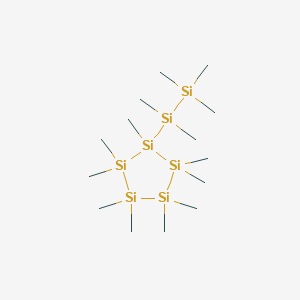
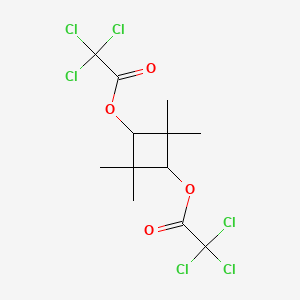
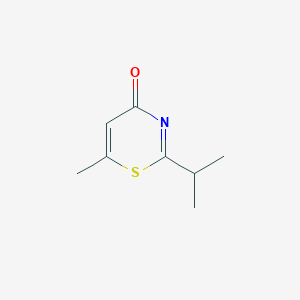

![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
